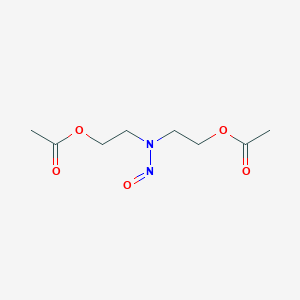
N-Nitrosodiethanolamine diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitrosodiethanolamine diacetate, also known as NDEA, is a chemical compound that is commonly used in scientific research. It is a nitrosamine, which means it contains a nitroso group (-NO) and an amine group (-NH2). NDEA is synthesized using a specific method and has several applications in scientific research.
作用機序
The mechanism of action of N-Nitrosodiethanolamine diacetate as a carcinogen is not fully understood. It is thought to work by damaging DNA, which can lead to mutations and the formation of cancerous cells. N-Nitrosodiethanolamine diacetate may also affect other cellular processes, such as cell division and apoptosis.
生化学的および生理学的効果
N-Nitrosodiethanolamine diacetate has been shown to have several biochemical and physiological effects. It can cause liver damage, including fatty liver and cirrhosis. N-Nitrosodiethanolamine diacetate exposure has also been linked to an increased risk of certain types of cancer, such as liver and bladder cancer.
実験室実験の利点と制限
One advantage of using N-Nitrosodiethanolamine diacetate in lab experiments is that it is a well-established carcinogen, meaning that its effects on experimental animals are well-documented. This makes it easier to design experiments and interpret results. However, one limitation of using N-Nitrosodiethanolamine diacetate is that it is toxic and can be harmful to researchers if proper safety precautions are not taken.
将来の方向性
In the future, researchers may continue to use N-Nitrosodiethanolamine diacetate to study the mechanisms of cancer formation and progression. However, they may also explore other methods for inducing tumors in experimental animals, such as genetic modification or exposure to other carcinogens. Additionally, researchers may investigate the potential health effects of N-Nitrosodiethanolamine diacetate exposure in humans, particularly in occupational settings where exposure may be more common.
合成法
N-Nitrosodiethanolamine diacetate is synthesized by reacting diethanolamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces N-Nitrosodiethanolamine diacetate as a white crystalline solid with a melting point of 173-175°C.
科学的研究の応用
N-Nitrosodiethanolamine diacetate is commonly used in scientific research as a carcinogen. It is used to induce tumors in experimental animals, which can then be studied to better understand the mechanisms of cancer formation and progression. N-Nitrosodiethanolamine diacetate is also used in the production of other chemicals, such as pesticides and rubber accelerators.
特性
CAS番号 |
13256-19-4 |
|---|---|
製品名 |
N-Nitrosodiethanolamine diacetate |
分子式 |
C8H14N2O5 |
分子量 |
218.21 g/mol |
IUPAC名 |
2-[2-acetyloxyethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C8H14N2O5/c1-7(11)14-5-3-10(9-13)4-6-15-8(2)12/h3-6H2,1-2H3 |
InChIキー |
KBGJEXGMSFHMPC-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCOC(=O)C)N=O |
正規SMILES |
CC(=O)OCCN(CCOC(=O)C)N=O |
その他のCAS番号 |
13256-19-4 |
同義語 |
N-nitrosodiethanolamine diacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



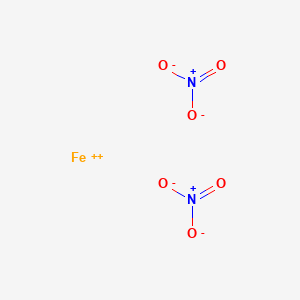
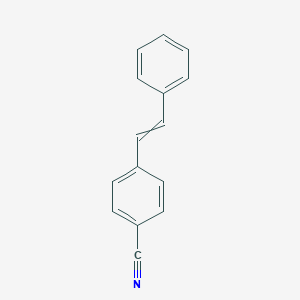
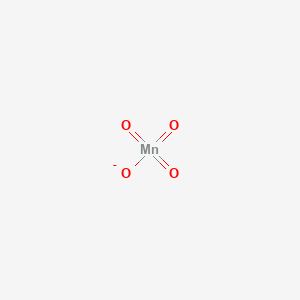
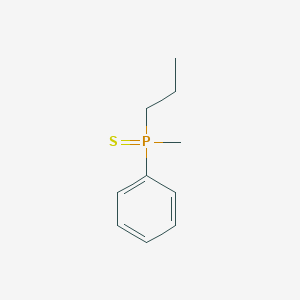
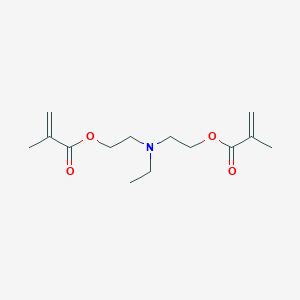
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)
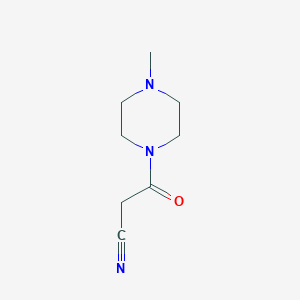
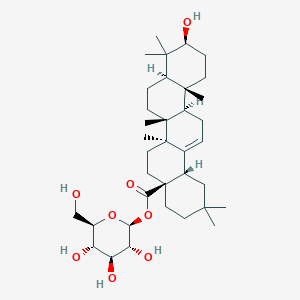
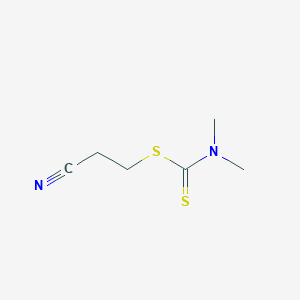
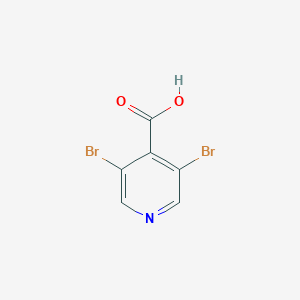
![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)
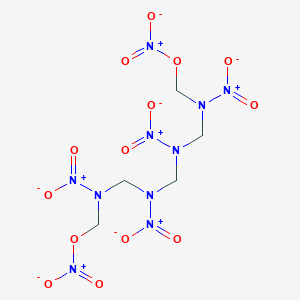
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)
